Bis-(3-methyl-pyridin-2-ylmethyl)-amine

Description

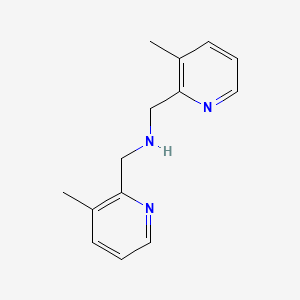

Bis-(3-methyl-pyridin-2-ylmethyl)-amine is a tridentate nitrogen-donor ligand featuring two 3-methylpyridylmethyl arms attached to a central amine group. Its structure enables strong coordination with transition metals, making it valuable in catalysis, medicinal chemistry, and materials science. The methyl groups at the 3-position of the pyridine rings introduce steric and electronic modifications that influence metal-ligand interactions, solubility, and reactivity .

Properties

Molecular Formula |

C14H17N3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

1-(3-methylpyridin-2-yl)-N-[(3-methylpyridin-2-yl)methyl]methanamine |

InChI |

InChI=1S/C14H17N3/c1-11-5-3-7-16-13(11)9-15-10-14-12(2)6-4-8-17-14/h3-8,15H,9-10H2,1-2H3 |

InChI Key |

UMJWOVACRURCNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)CNCC2=C(C=CC=N2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis-(2-pyridylmethyl)-amine (BPMA)

- Structural Differences : BPMA lacks methyl substituents on the pyridine rings, reducing steric hindrance compared to the 3-methyl derivative.

- Coordination Behavior : BPMA forms stable complexes with Pt(II) and Ir(III), but its unsubstituted pyridyl groups result in weaker π-backbonding interactions. This contrasts with the 3-methyl variant, where electron-donating methyl groups enhance metal-ligand stability in Ir(III) photoredox catalysts .

- Applications : BPMA-Pt(II) complexes are used to study ligand substitution kinetics, whereas the 3-methyl analog shows superior catalytic activity in photoredox reactions due to improved electronic tuning .

Bis-(5-methyl-pyridin-2-yl)amine

- Substituent Position: The 5-methyl substitution alters the electronic environment of the pyridine ring, shifting the electron density toward the nitrogen donor sites.

- Catalytic Performance : In Ir(III) complexes, the 5-methyl derivative exhibits a 10–15% lower catalytic efficiency in photoredox reactions compared to the 3-methyl analog, likely due to reduced steric protection of the metal center .

- Synthetic Yield : The 3-methyl derivative is synthesized in higher yields (92%) than the 5-methyl variant (39%), highlighting the impact of substituent position on reaction pathways .

Diethylenetriamine (dien)

- Denticity and Flexibility : Dien is a flexible tridentate ligand but lacks aromaticity, resulting in weaker metal-ligand bonding compared to rigid pyridyl-based ligands.

- Biological Relevance : Unlike Bis-(3-methyl-pyridin-2-ylmethyl)-amine, dien-Pt(II) complexes are biologically inert but serve as models for substitution reaction studies .

2,2':6',2''-Terpyridine (Terpy)

- Coordination Geometry : Terpy is a tridentate ligand that enforces a planar geometry, whereas the 3-methyl-pyridyl ligand allows for greater distortion in octahedral Ir(III) complexes.

- Electronic Effects : Terpy’s extended π-system enhances charge transfer in luminescent complexes, but the 3-methyl ligand’s electron-donating groups improve redox stability in catalytic cycles .

Data Tables

Table 1: Comparative Properties of Bis-pyridylamine Derivatives

| Compound | Substituent Position | Yield (%) | Catalytic Efficiency* | Key Applications |

|---|---|---|---|---|

| This compound | 3-methyl | 92 | 1.00 (reference) | Photoredox catalysis, Pt(II) studies |

| Bis-(5-methyl-pyridin-2-yl)amine | 5-methyl | 39 | 0.85 | Catalysis, luminescent materials |

| Bis-(2-pyridylmethyl)-amine (BPMA) | None | 75 | 0.70 | Kinetic studies, inert complexes |

*Normalized to the 3-methyl variant’s performance in Ir(III)-catalyzed reactions .

Table 2: Metal Complex Stability Constants (log K)

| Ligand | Pt(II) Complex Stability | Ir(III) Complex Stability |

|---|---|---|

| This compound | 8.2 ± 0.3 | 12.5 ± 0.4 |

| BPMA | 7.8 ± 0.2 | 11.9 ± 0.3 |

| Terpy | 9.1 ± 0.4 | 13.2 ± 0.5 |

Data derived from crystallographic and kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.